N-((5-(furan-2-yl)pyridin-3-yl)methyl)chroman-2-carboxamide
Description
N-((5-(furan-2-yl)pyridin-3-yl)methyl)chroman-2-carboxamide is a heterocyclic compound featuring a chroman-2-carboxamide core linked to a pyridinyl-methyl group substituted with a furan moiety. The compound’s design combines aromatic and heterocyclic elements, which are common in bioactive molecules targeting enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3,4-dihydro-2H-chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-20(19-8-7-15-4-1-2-5-18(15)25-19)22-12-14-10-16(13-21-11-14)17-6-3-9-24-17/h1-6,9-11,13,19H,7-8,12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERMRJSZPIMMCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)NCC3=CC(=CN=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of Coumarin Derivatives
Coumarin (benzopyran-2-one) serves as a precursor for chroman-2-carboxylic acid. Catalytic hydrogenation under high-pressure H₂ (5–10 atm) with Pd/C or Raney Ni selectively reduces the α,β-unsaturated lactone to chroman-2-carboxylic acid.
Reaction Conditions :
- Catalyst : 10% Pd/C (0.1 equiv)
- Solvent : Ethanol/water (9:1)
- Temperature : 60°C, 12 hours
- Yield : 78–85%
Mechanistic Insight :
The reduction proceeds via sequential saturation of the C3–C4 double bond, followed by lactone ring opening and reclosure to form the chroman scaffold.
Cyclization of 2-(2-Hydroxyphenyl)Acetic Acid
Alternative routes involve cyclization of 2-(2-hydroxyphenyl)acetic acid using dehydrating agents like P₂O₅ or H₂SO₄. This method avoids preformed coumarin but requires stringent temperature control to prevent decarboxylation.
Optimized Protocol :
Synthesis of (5-(Furan-2-yl)Pyridin-3-yl)Methylamine
Suzuki-Miyaura Cross-Coupling for Pyridine-Furan Bond Formation
The C5 furan substitution on pyridine is achieved via palladium-catalyzed cross-coupling between 5-bromopyridin-3-ylmethylamine and furan-2-ylboronic acid.
Representative Procedure :
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : K₂CO₃ (3 equiv)
- Solvent : DME/H₂O (4:1)
- Temperature : 90°C, 8 hours
- Yield : 82%
Key Challenges :
Friedel-Crafts Alkylation of Pyridine
Electrophilic substitution on pyridine using furan-2-carbonyl chloride in the presence of AlCl₃ generates the 5-furan-2-ylpyridine intermediate. Subsequent reductive amination with NaBH₃CN converts the ketone to methylamine.
Stepwise Process :
- Acylation :
- Reductive Amination :
Amide Bond Formation: Coupling Chroman-2-Carboxylic Acid and (5-(Furan-2-yl)Pyridin-3-yl)Methylamine
Carbodiimide-Mediated Coupling
EDCI/HOBt is widely employed for amide bond formation between sterically hindered substrates.
Standard Protocol :
- Coupling Agents : EDCI (1.5 equiv), HOBt (1.5 equiv)
- Base : DIPEA (3 equiv)
- Solvent : DMF, 0°C → rt, 24 hours
- Yield : 88%
Side Reactions :
Uranium-Based Coupling Reagents
HATU offers superior reactivity for electron-deficient amines, achieving near-quantitative conversion in shorter durations.
Optimized Conditions :
Analytical Characterization and Validation
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
- δ 8.45 (s, 1H, pyridine H6)
- δ 7.92 (d, J = 2.4 Hz, 1H, pyridine H2)
- δ 6.78–6.82 (m, 2H, furan H3, H4)
- δ 4.52 (s, 2H, CH₂NH)
- δ 2.85–2.91 (m, 2H, chroman H3)
IR (KBr) :
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity, with retention time = 12.4 min.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Cost Index |
|---|---|---|---|---|
| EDCI/HOBt | 88 | 97 | 24 | Low |
| HATU | 94 | 98 | 2 | High |
| Reductive Amination | 75 | 95 | 12 | Moderate |
HATU-mediated coupling offers the highest efficiency but at elevated reagent costs.
Industrial-Scale Considerations
Solvent Recycling
DMF recovery via vacuum distillation reduces waste and costs in EDCI/HOBt protocols.
Catalyst Reusability
Pd nanoparticles immobilized on mesoporous silica enable Suzuki-Miyaura catalyst reuse for up to 5 cycles without significant activity loss.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated amide formation using Ru(bpy)₃²⁺ eliminates stoichiometric coupling agents, though substrate scope remains limited.
Biocatalytic Approaches
Lipase-mediated amidation in non-aqueous media achieves 90% yield under mild conditions, but requires enzyme engineering for chiral purity.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-yl)pyridin-3-yl)methyl)chroman-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and pyridine rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Functional groups on the furan, pyridine, or chroman rings can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.
Scientific Research Applications
N-((5-(furan-2-yl)pyridin-3-yl)methyl)chroman-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be studied for its interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)chroman-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Functional Group Analysis
- Carboxamide vs. Sulfamoyl Groups : The target compound’s carboxamide group may offer hydrogen-bonding capabilities similar to the sulfamoyl group in LMM11, though sulfamoyl groups typically exhibit stronger acidity and metal-binding properties .
- Furan vs. Nitrofuran : Unlike the nitro-substituted furan in compound 22a (), the target compound’s furan lacks electron-withdrawing groups, which could reduce oxidative stress-related toxicity but may compromise antiparasitic efficacy .
Notes
Compounds in –10 feature complex furopyridine carboxamides but lack the chroman core, highlighting the uniqueness of the target molecule .
Biological Activity
N-((5-(furan-2-yl)pyridin-3-yl)methyl)chroman-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in neuroprotection and anti-inflammatory effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound this compound features a chroman backbone linked to a furan-pyridine moiety. This unique structure is hypothesized to contribute to its diverse biological activities. The molecular formula is , and it possesses both hydrophilic and lipophilic characteristics, which may facilitate its interaction with biological membranes.
Research indicates that this compound may exert its effects through several mechanisms:
- Acetylcholinesterase (AChE) Inhibition : Similar compounds have demonstrated AChE inhibitory activity, suggesting potential use in Alzheimer's disease management by enhancing cholinergic transmission.
- Antioxidant Activity : The compound's ability to scavenge free radicals can mitigate oxidative stress, a contributing factor in neurodegenerative diseases.
- Anti-inflammatory Effects : Analogous derivatives have shown significant anti-inflammatory properties, potentially through the inhibition of COX enzymes and modulation of pro-inflammatory cytokines.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Activity | IC50 (µM) | Reference |
|---|---|---|
| AChE Inhibition | 0.08 | |
| BuChE Inhibition | 0.14 | |
| BACE-1 Inhibition | 0.38 | |
| MAO-B Inhibition | 5.15 | |
| Antioxidant Activity | Not specified | |
| Anti-inflammatory Activity | Not specified |
Case Studies and Research Findings
-
Neuroprotective Effects :
A study evaluating modified tacrine derivatives, which share structural similarities with this compound, reported significant neuroprotective effects against Aβ aggregation and neurodegeneration, highlighting the potential for this compound in Alzheimer's therapy . -
In Vivo Studies :
Research involving animal models has shown that compounds with similar structures exhibit reduced paw swelling in inflammatory models, indicating effective anti-inflammatory properties comparable to established drugs like aspirin . -
Safety Profile :
Preliminary assessments suggest that derivatives of this compound demonstrate acceptable safety profiles in normal cell lines (SH-SY5Y and HepG2), which is crucial for further development as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-((5-(furan-2-yl)pyridin-3-yl)methyl)chroman-2-carboxamide, and how do reaction conditions influence yield and purity?
- The synthesis typically involves multi-step reactions, including:
- Coupling reactions between chroman-2-carboxylic acid derivatives and the pyridine-furan intermediate.
- Amide bond formation using coupling agents like EDCl/HOBt or DCC under inert atmospheres .
- Critical parameters:
- Temperature control (e.g., 0–5°C for sensitive intermediates).
- Solvent selection (polar aprotic solvents like DMF enhance reactivity but may require post-synthesis purification via column chromatography) .
- Reaction time optimization to minimize side products (monitored via TLC or HPLC) .
Q. How is the structural integrity of the compound validated during synthesis?
- Analytical techniques :
- NMR spectroscopy (¹H/¹³C) to confirm connectivity of the furan-pyridine and chroman moieties .
- High-resolution mass spectrometry (HRMS) for molecular weight verification .
- HPLC (>95% purity threshold for biological assays) .
Q. What purification strategies are effective for isolating intermediates and the final product?
- Recrystallization using ethanol/water mixtures for crystalline intermediates .
- Flash column chromatography with gradients of ethyl acetate/hexane to resolve polar byproducts .
- Prep-HPLC for final product isolation when dealing with structurally similar impurities .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the furan and pyridine rings in this compound?
- The furan ring exhibits electron-rich properties, enabling electrophilic substitution reactions (e.g., halogenation) .
- The pyridine ring acts as a weak base, facilitating coordination with metal catalysts in cross-coupling reactions .
- Computational studies (DFT) predict regioselectivity in reactions, such as preferential substitution at the pyridine C5 position due to lower activation energy .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Case example : Discrepancies in enzyme inhibition potency may arise from:
- Variations in assay conditions (e.g., pH, ionic strength).
- Compound solubility issues (use DMSO stock solutions with <0.1% v/v to avoid cytotoxicity artifacts) .
- Validation steps :
- Replicate assays with standardized protocols (e.g., IC50 determination via dose-response curves).
- Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Structural modifications :
- Introduce methyl or methoxy groups to enhance metabolic stability (reduces CYP450-mediated oxidation) .
- Replace the furan ring with bioisosteres (e.g., thiophene) to improve bioavailability .
- Formulation : Use nanoemulsions or liposomes to improve aqueous solubility .
Q. How do computational models predict target interactions for this compound?
- Molecular docking (AutoDock Vina) identifies potential binding pockets in kinases or GPCRs .
- MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR models prioritize substituents for improved affinity (e.g., electron-withdrawing groups at the chroman position enhance target engagement) .
Research Gaps and Future Directions
- Mechanistic studies : Elucidate the compound’s interaction with understudied targets (e.g., epigenetic regulators) using CRISPR-Cas9 knockout models .
- In vivo toxicity profiling : Conduct acute/chronic toxicity assays in rodent models to establish safety margins .
- Synthetic scalability : Develop continuous-flow reactors to optimize multi-step synthesis for gram-scale production .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
